![molecular formula C21H21N3O B2705181 N-([2,4'-bipyridin]-3-ylmethyl)-4-propylbenzamide CAS No. 2034432-33-0](/img/structure/B2705181.png)
N-([2,4'-bipyridin]-3-ylmethyl)-4-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-([2,4’-bipyridin]-3-ylmethyl)-4-propylbenzamide” is a complex organic compound. It contains a bipyridine moiety, which is a type of bidentate ligand . Bipyridines are often used in coordination chemistry . The compound also contains a benzamide group, which is a common motif in pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . The bipyridine moiety could potentially coordinate with metal ions, leading to interesting structural features .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the bipyridine and benzamide moieties. Bipyridines can act as ligands in coordination chemistry, while benzamides can participate in various organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Techniques such as thermal analysis, X-ray diffraction, and IR spectroscopy could be used to investigate these properties .Aplicaciones Científicas De Investigación
Co-Crystal Formation and Structural Analysis
Research has investigated the formation of co-crystals and solvates involving pyridyl bases and benzamide derivatives, highlighting their potential in expanding new solid forms of active pharmaceutical ingredients (APIs). For instance, the study of nitrofurantoin (NF) solvates and co-crystals with various pyridyl bases and 4-aminobenzamide demonstrates the structural versatility and thermal stability of these complexes. Such findings suggest alternative routes for preparing anhydrous co-crystals, which could be significant for pharmaceutical applications (Vangala, Chow, & Tan, 2013).
Environmental Sensing and Photocatalysis
N-([2,4'-bipyridin]-3-ylmethyl)-4-propylbenzamide and its derivatives have been studied for environmental sensing applications. A one-dimensional coordination polymer, involving a bipyridine derivative, has been synthesized for the selective and sensitive detection of hazardous environmental contaminants, such as nitrobenzene and dichromate anions. This highlights the compound's potential as a dual-functional fluorescent sensor, offering a new approach to environmental monitoring (Kan & Wen, 2017).
Photophysical Properties and Luminescence
The photophysical properties of luminescent compounds, including those with bipyridine ligands, have been extensively studied. Research on rhenium(I) N-heterocyclic carbene complexes containing aromatic diimine ligands, such as bipyridine, reveals insights into their excited-state properties and luminescence behavior. These studies contribute to the understanding of the molecular design principles for luminescent materials, which could have applications in lighting, displays, and biological imaging (Xue et al., 1998).
Gas Capture and Storage
Nitrogen-rich covalent triazine frameworks (CTFs) based on bipyridine units have shown exceptional gas uptake capacities, particularly for CO2, highlighting their potential as physisorbents for gas capture and storage. Such materials could play a crucial role in addressing environmental challenges related to greenhouse gas emissions and energy storage (Hug et al., 2015).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-propyl-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-2-4-16-6-8-18(9-7-16)21(25)24-15-19-5-3-12-23-20(19)17-10-13-22-14-11-17/h3,5-14H,2,4,15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGHCRSLQAMDIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
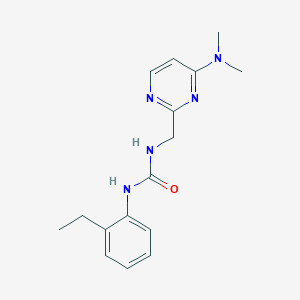
![3-(4-Fluorophenyl)-9-methyl-1,7-bis(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2705102.png)
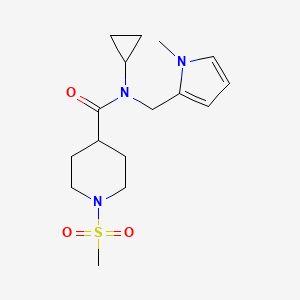
![1-[(2,5-Dimethylphenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2705104.png)

![N-(3-chloro-4-methylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2705108.png)
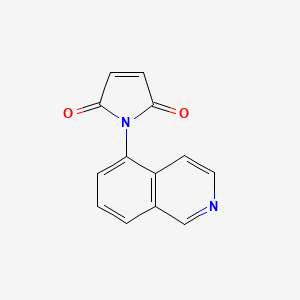
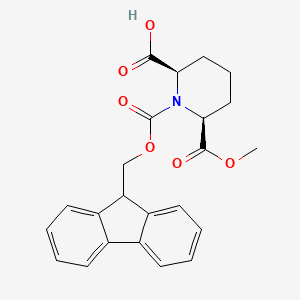
![(Z)-1-benzyl-3-(((3-chloro-4-fluorophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2705111.png)


![5-nitro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2705115.png)
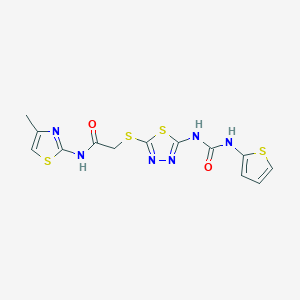
![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2705121.png)
